Cas no 76007-16-4 (2-bromo-1-(2,4-dimethylthiazol-5-yl)ethanone hydrobromide)

2-Bromo-1-(2,4-dimethylthiazol-5-yl)ethanone hydrobromide is a brominated ketone derivative with a thiazole core, commonly utilized as a key intermediate in organic synthesis and pharmaceutical research. Its reactive α-bromo ketone moiety makes it valuable for nucleophilic substitution reactions, enabling the construction of complex heterocyclic frameworks. The compound’s crystalline hydrobromide salt form enhances stability and handling, ensuring consistent reactivity. Its structural features, including the 2,4-dimethylthiazole group, contribute to its utility in medicinal chemistry, particularly in the development of bioactive molecules. This reagent is favored for its high purity, predictable reactivity, and compatibility with diverse synthetic conditions, making it a reliable choice for targeted chemical transformations.
2-bromo-1-(2,4-dimethylthiazol-5-yl)ethanone hydrobromide structure
76007-16-4 structure
Product Name:2-bromo-1-(2,4-dimethylthiazol-5-yl)ethanone hydrobromide
CAS No:76007-16-4
MF:C7H9Br2NOS
MW:315.025459051132
CID:2112676
PubChem ID:12668423
Update Time:2025-06-09

2-bromo-1-(2,4-dimethylthiazol-5-yl)ethanone hydrobromide Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-1-(2,4-dimethylthiazol-5-yl)ethanone hydrobromide
    • 969-311-5
    • DDZXUPVHLRSQPO-UHFFFAOYSA-N
    • EN300-749243
    • MFCD22043731
    • DA-26982
    • 76007-16-4
    • AKOS024254472
    • 2-bromo-1-(dimethyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide
    • 2-bromo-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone;hydrobromide
    • ZERENEX ZX-OA012352
    • SCHEMBL6114147
    • Inchi: 1S/C7H8BrNOS.BrH/c1-4-7(6(10)3-8)11-5(2)9-4;/h3H2,1-2H3;1H
    • InChI Key: DDZXUPVHLRSQPO-UHFFFAOYSA-N
    • SMILES: BrCC(C1=C(C)N=C(C)S1)=O.Br

Computed Properties

  • Exact Mass: 314.87511Da
  • Monoisotopic Mass: 312.87716Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 165
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.2Ų

2-bromo-1-(2,4-dimethylthiazol-5-yl)ethanone hydrobromide Pricemore >>

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